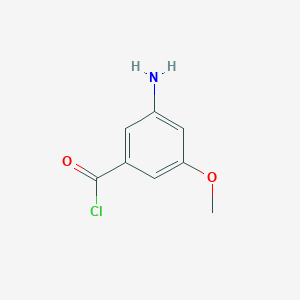![molecular formula C₃₃H₅₈O₂Si B1146047 (3β,20S)-4,4,20-Trimethyl-21-[[tris(isopropyll)silyl]oxy]-pregn-5-en-3-ol 3-Benzoate CAS No. 552302-70-2](/img/no-structure.png)
(3β,20S)-4,4,20-Trimethyl-21-[[tris(isopropyll)silyl]oxy]-pregn-5-en-3-ol 3-Benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3β,20S)-4,4,20-Trimethyl-21-[[tris(isopropyll)silyl]oxy]-pregn-5-en-3-ol 3-Benzoate” is a biochemical used for proteomics research . It has a molecular formula of C31H56O2Si and a molecular weight of 488.86 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its physical state (solid, liquid, gas), melting point, boiling point, solubility in various solvents, and reactivity with other substances. Unfortunately, the search results do not provide specific information on these properties for this compound .Applications De Recherche Scientifique
Steroid Synthesis and Modification
Synthesis Techniques : Chodounská and Kasal (1998) demonstrated the synthesis of 3α,7α-Dihydroxy-5α-pregnan-20-one from a related compound, illustrating the potential of such steroids in synthetic pathways (Chodounská & Kasal, 1998).
Intermediate for Sterol Derivatives : Ciuffreda et al. (2003) synthesized an intermediate for the preparation of deuterated isotopomers of sterols, which are crucial for biomedical studies (Ciuffreda, Casati, Bollini, & Santaniello, 2003).
Epalons Synthesis : Kasal (1999) explored the synthesis of 7-Norallopregnanolone, another steroid derivative, starting from a similar compound, highlighting the versatility of these steroids in chemical transformations (Kasal, 1999).
Photooxygenation Studies : Research by Ponce et al. (2004) on the photooxygenation of pregnanes, a closely related group of compounds, offers insights into the reactivity and functionalization of these molecules (Ponce, Erra-Balsells, Bruttomesso, & Gros, 2004).
Novel Steroidal Alkaloids : Chang et al. (2000) isolated novel bioactive steroidal alkaloids from plants, demonstrating the natural occurrence and potential bioactivity of similar structures (Chang, Bhat, Fong, Pezzuto, & Kinghorn, 2000).
Spectroscopic Characterization
- Spectroscopic Analysis : Genç et al. (2019) conducted a detailed spectroscopic characterization of a related pregn-5-ene derivative, emphasizing the importance of such studies in understanding the chemical properties of these compounds (Genç, Shehu, & Servi, 2019).
Crystallography
- X-Ray Diffraction Studies : Litvinovskaya et al. (2011) investigated the crystal and molecular structure of new ecdysteroid derivatives, which can provide a foundation for understanding the structural intricacies of similar compounds (Litvinovskaya, Zhilitskaya, Drach, Lyakhov, & Khripach, 2011).
Cytotoxic Activities
- Cytotoxic Derivatives : Shan et al. (2009) synthesized and evaluated the cytotoxic activities of pregn-5-ene-20-one derivatives, contributing to our understanding of the potential therapeutic applications of these compounds (Shan, Liu, Huang, Dai, Cao, & Dong, 2009).
Propriétés
Numéro CAS |
552302-70-2 |
|---|---|
Nom du produit |
(3β,20S)-4,4,20-Trimethyl-21-[[tris(isopropyll)silyl]oxy]-pregn-5-en-3-ol 3-Benzoate |
Formule moléculaire |
C₃₃H₅₈O₂Si |
Poids moléculaire |
514.9 |
Synonymes |
(3β,20S)-4,4,20-Trimethyl-21-[[tris(1-methylethyl)silyl]oxy]-pregn-5-en-3-ol 3-Benzoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



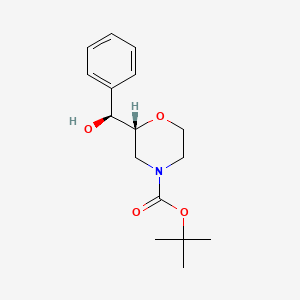
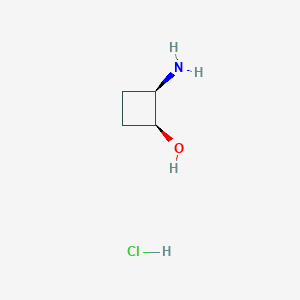
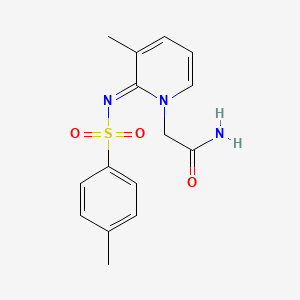
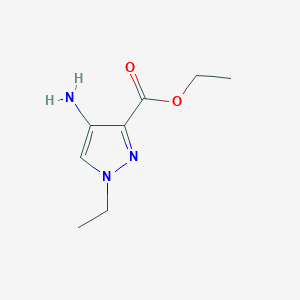


![(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride](/img/structure/B1145978.png)
